molecular formula C14H16N2OS B8363646 2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-methyl- CAS No. 172469-92-0

2(1H)-Pyridinone, 3-amino-4-((3,5-dimethylphenyl)thio)-5-methyl-

Cat. No. B8363646
M. Wt: 260.36 g/mol
InChI Key: JCLVNNAIQWKDAV-UHFFFAOYSA-N
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Patent
US06015820

Procedure details

Formic acid (2 ml) was added to a solution of amine 8a (0.10 g, 0.4 mmole) in ethyl formate (previously distilled over calcium hydride) (8 ml). The mixture was heated under reflux for 12 hours. After evaporation of the volatile substances, the residue was washed twice with ethanol and once with ethyl acetate. It was purified by column chromatography using a mixture of dichloromethane and ethanol (95:5) as eluant and, at the end, ethyl acetate, to give compound 11a (0.06 g, 58%) in the form of a white powder: melting point 221-222° C.; NMR-1H (DMSO-d6) δ 11.96 (1H, s, NH-1), 8.28 (1H, s, NH-3) 7.23 (1H, s, H-6), 6.88 (1H, d, H-4'), 6.78 (2H, s, H-2' and 6'), 2.23 (6H, s, CH3 -3' and 5'), 1.85 (3H, s, CH3 -5). Anal. C15H16N2O2S (C, H, N, S).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[CH:1](O)=[O:2].[NH2:4][C:5]1[C:6](=[O:21])[NH:7][CH:8]=[C:9]([CH3:20])[C:10]=1[S:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1>C(OCC)=O>[CH:1]([NH:4][C:5]1[C:6](=[O:21])[NH:7][CH:8]=[C:9]([CH3:20])[C:10]=1[S:11][C:12]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([CH3:19])[CH:13]=1)=[O:2]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.1 g
Type
reactant
Smiles
NC=1C(NC=C(C1SC1=CC(=CC(=C1)C)C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
previously distilled over calcium hydride) (8 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the volatile substances
WASH
Type
WASH
Details
the residue was washed twice with ethanol and once with ethyl acetate
CUSTOM
Type
CUSTOM
Details
It was purified by column chromatography
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane and ethanol (95:5) as eluant

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1C(NC=C(C1SC1=CC(=CC(=C1)C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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